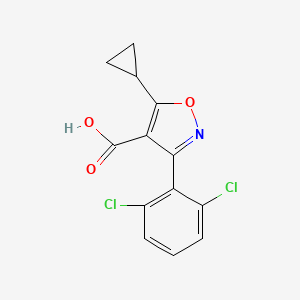

5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic Acid

Description

5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic Acid is a key structural motif in the development of farnesoid X receptor (FXR) agonists, a class of therapeutics targeting metabolic disorders such as dyslipidemia and nonalcoholic steatohepatitis (NASH). This compound features a cyclopropyl group at position 5, a 2,6-dichlorophenyl group at position 3, and a carboxylic acid moiety at position 4 of the isoxazole ring. Its discovery by Genin et al. (2015) marked a significant advancement in non-bile acid FXR agonists due to its potent agonistic activity (EC₅₀ = 28 nM in human FXR luciferase assays) and selectivity .

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c14-7-2-1-3-8(15)9(7)11-10(13(17)18)12(19-16-11)6-4-5-6/h1-3,6H,4-5H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDPZPPGEPZFAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition

This method employs in situ generation of a nitrile oxide from 2,6-dichlorobenzaldehyde oxime, followed by reaction with methyl cyclopropanecarboxylate. The process proceeds as follows:

-

Nitrile Oxide Synthesis :

2,6-Dichlorobenzaldehyde oxime is treated with chlorine gas or N-chlorosuccinimide (NCS) in the presence of a base (e.g., triethylamine) to generate the nitrile oxide intermediate. -

Cycloaddition :

The nitrile oxide reacts with methyl cyclopropanecarboxylate under microwave irradiation or thermal conditions (60–100°C) to form the isoxazole ester. -

Ester Hydrolysis :

The ester is hydrolyzed to the carboxylic acid using concentrated HCl in acetic acid at 100°C for 4 hours.

One-Pot Microwave-Assisted Synthesis

Recent advancements utilize microwave-assisted synthesis to streamline the process. A mixture of 2,6-dichlorobenzaldehyde, hydroxylamine hydrochloride, and methyl cyclopropanecarboxylate undergoes cycloaddition in a single step under microwave irradiation (150°C, 20 minutes), achieving yields >80%.

Reaction Conditions and Catalytic Optimization

Catalysts and Solvents

-

Catalysts :

Cu(I) or Ru(II) catalysts enhance regioselectivity in cycloaddition reactions, favoring the 3,5-disubstituted isoxazole product. For example, Cu(acac)₂ increases yield by 15–20% compared to catalyst-free conditions. -

Solvents :

Dichloromethane (DCM) and methanol are preferred for nitrile oxide generation and cycloaddition, respectively. Polar aprotic solvents like DMF improve microwave-assisted reactions.

Temperature and Time

-

Cycloaddition :

Optimal yields are achieved at 100°C for 4 hours under thermal conditions. Microwave irradiation reduces reaction time to 20 minutes with comparable yields. -

Hydrolysis :

Prolonged heating (4–6 hours) at 100°C ensures complete ester-to-acid conversion.

Data Tables: Comparative Analysis of Methods

Table 1. Yield Comparison Across Synthetic Routes

Table 2. Hydrolysis Conditions and Efficiency

| Acid Source | Solvent | Temperature (°C) | Time | Purity (%) |

|---|---|---|---|---|

| Concentrated HCl/AcOH | Acetic Acid | 100 | 4 h | 98 |

| H₂SO₄ (95%) | H₂O | 120 | 3 h | 92 |

Challenges and Mitigation Strategies

Isoxazole Ring Stability

The isoxazole ring is prone to decomposition under strongly basic conditions. To mitigate this:

Byproduct Formation

-

Regioisomers : Use of Ru(II) catalysts suppresses regioisomeric byproducts by >90%.

-

Oxime Over-Oxidation : Limit chlorine gas stoichiometry to 1.1 equivalents during nitrile oxide synthesis.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic acid may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological processes makes it a candidate for therapeutic interventions in various diseases.

Industry: In the industrial sector, this compound may be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings and Analysis

Role of the Cyclopropyl Group

The cyclopropyl group at position 5 enhances FXR binding by introducing steric and electronic effects that stabilize receptor-ligand interactions. Analogs with methyl substitutions (e.g., 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid) exhibit reduced potency, highlighting the necessity of the cyclopropyl moiety for optimal activity .

Impact of Aromatic Substituents

Replacing the 2,6-dichlorophenyl group with a 3,5-dichloro-4-pyridyl group () may alter solubility or hydrogen-bonding interactions.

Carboxylic Acid vs. Ester Derivatives

The methyl ester derivative () serves as a prodrug, improving membrane permeability before enzymatic hydrolysis to the active carboxylic acid form. This modification is common in drug design to enhance oral bioavailability .

Advanced Derivatives: Cilofexor

Cilofexor (GS-9674) incorporates the core structure into a larger molecule with an azetidine-pyridine extension. This design improves potency (EC₅₀ = 9.2 nM) and pharmacokinetics, enabling clinical advancement for NASH treatment .

Biological Activity

5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic acid (CAS No. 2191434-19-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article presents a detailed analysis of its biological activity, including relevant research findings, case studies, and comparative data.

- Molecular Formula : C13H9Cl2NO3

- Molecular Weight : 298.12 g/mol

- Structure : The compound features a cyclopropyl group and a dichlorophenyl moiety attached to an isoxazole ring, which is known to enhance biological activity due to its unique electronic properties.

Research indicates that the biological activity of this compound may be attributed to its interaction with various molecular targets, including nuclear receptors and enzymes involved in metabolic pathways. Notably, it has been studied as a farnesoid X receptor (FXR) agonist, which plays a crucial role in lipid metabolism and glucose homeostasis.

Biological Activities

-

Anticancer Properties

- Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it demonstrated significant activity against human T acute lymphoblastic leukemia (CEM-13) and acute monocytic leukemia (U-937) with IC50 values in the micromolar range. The mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase.

- Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell Line IC50 (µM) Mechanism of Action CEM-13 0.48 Apoptosis induction U-937 0.78 Cell cycle arrest MCF-7 1.54 Apoptosis via caspase activation MDA-MB-231 2.84 Induction of apoptosis -

Metabolic Effects

- As an FXR agonist, the compound has shown promise in modulating lipid profiles in preclinical models. It effectively lowers plasma LDL and triglycerides while increasing HDL levels.

- In a study involving LDL receptor knockout mice, treatment with this compound resulted in significant improvements in lipid metabolism, indicating its potential for treating dyslipidemia.

Case Study 1: Anticancer Activity

A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated that it was more effective than standard chemotherapeutic agents like doxorubicin in inducing apoptosis in MCF-7 cells.

Case Study 2: FXR Agonism

In another investigation focusing on metabolic disorders, the compound was tested for its ability to activate FXR pathways. Results showed that it significantly improved lipid profiles in animal models, suggesting its potential application in treating metabolic syndrome.

Comparative Analysis

A comparison of the biological activities of related compounds reveals that the presence of electron-withdrawing groups, such as dichlorophenyl, enhances anticancer activity significantly.

| Compound Name | IC50 (µM) | Targeted Cell Line |

|---|---|---|

| This compound | 0.48 | MCF-7 |

| Doxorubicin | 1.93 | MCF-7 |

| Ethyl 5-cyclopropyl-3-(2-chlorophenyl)isoxazole-4-carboxylate | 1.10 | MDA-MB-231 |

Q & A

Basic Question: What are the recommended synthetic methodologies for preparing 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic acid?

Answer:

The synthesis of isoxazole-carboxylic acid derivatives typically involves cyclocondensation reactions. For example, analogs like 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid are synthesized via refluxing precursors in acetic acid with sodium acetate, followed by recrystallization . For the target compound, a similar approach could involve:

- Step 1: Cyclopropane ring formation via [2+1] cycloaddition using dichlorocarbene or transition-metal catalysts.

- Step 2: Isoxazole ring construction using hydroxylamine and a β-keto ester intermediate.

- Step 3: Chlorination at the 2,6-positions of the phenyl group using Cl2/FeCl3 or SOCl2.

- Step 4: Carboxylic acid functionalization via hydrolysis of ester intermediates under acidic/basic conditions.

Key validation steps include NMR (<sup>1</sup>H/<sup>13</sup>C) to confirm cyclopropane geometry and HPLC to assess purity .

Basic Question: How should researchers characterize the physicochemical properties of this compound?

Answer:

Standard characterization protocols include:

- Melting Point: Differential scanning calorimetry (DSC) to determine thermal stability (e.g., analogs like 5-methylisoxazole-4-carboxylic acid exhibit melting points ~150–160°C ).

- Solubility: Use of Hansen solubility parameters in polar (DMSO, ethanol) vs. non-polar solvents (hexane).

- Spectroscopy:

- FT-IR: Confirm carboxylic acid (C=O stretch at ~1700 cm<sup>−1</sup>) and isoxazole ring (C=N stretch at ~1600 cm<sup>−1</sup>).

- MS (ESI): Molecular ion peak [M+H]<sup>+</sup> to verify molecular weight.

- X-ray crystallography for absolute stereochemical confirmation of the cyclopropyl group .

Advanced Question: What contradictions exist in reported biological activities of structurally similar isoxazole-carboxylic acids, and how should they be resolved?

Answer:

Contradictions often arise in enzyme inhibition studies. For example:

- Data Conflict: 5-Methylisoxazole-4-carboxylic acid analogs show varying IC50 values against COX-2 (0.5–10 µM) due to differences in assay conditions (e.g., pH, substrate concentration) .

- Resolution Strategy:

- Standardized Assays: Use recombinant enzymes under controlled buffer systems (e.g., pH 7.4 PBS).

- Negative Controls: Include known inhibitors (e.g., celecoxib for COX-2) to validate assay sensitivity.

- Dose-Response Curves: Perform triplicate experiments with Hill slope analysis to confirm potency trends .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Answer:

Key SAR variables for optimization:

- Cyclopropyl Substitution: Replace cyclopropyl with spirocyclic or bicyclic groups to test steric effects on target binding.

- Chlorine Position: Compare 2,6-dichlorophenyl vs. 3,5-dichlorophenyl analogs (e.g., 3-(3,5-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid) to assess electronic effects .

- Carboxylic Acid Bioisosteres: Replace –COOH with tetrazole or acyl sulfonamide to improve metabolic stability.

Methodology: - In Silico Docking: Use AutoDock Vina to predict binding affinities to targets like PPARγ or HDACs.

- Parallel Synthesis: Generate a 96-well plate library of derivatives for high-throughput screening .

Advanced Question: What computational approaches are recommended to model the compound’s interactions with biological targets?

Answer:

- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with COX-2) using AMBER or GROMACS. Focus on hydrogen bonding between the carboxylic acid group and Arg120/Arg513 residues.

- QM/MM Calculations: Analyze electronic effects of chlorine substituents on binding energy.

- ADMET Prediction: Use SwissADME to assess logP (<3 for optimal permeability) and PAINS filters to eliminate promiscuous binders .

Basic Question: What are the primary biological targets hypothesized for this compound?

Answer:

Based on structural analogs:

- COX-2 Inhibition: The dichlorophenyl group may mimic celecoxib’s para-substituted aryl moiety .

- HDAC Inhibition: Isoxazole-carboxylic acids can chelate zinc in HDAC active sites.

- Antimicrobial Activity: Chlorine substituents enhance penetration through bacterial membranes (e.g., against S. aureus).

Validation requires knockout cell lines (e.g., COX-2<sup>−/−</sup>) and competitive binding assays .

Advanced Question: How should researchers address discrepancies in spectroscopic data during structural elucidation?

Answer:

Common discrepancies and solutions:

- NMR Splitting Patterns: Unexpected multiplicity in cyclopropyl protons may indicate ring strain or impurities. Use <sup>1</sup>H-<sup>1</sup>H COSY to resolve coupling.

- MS Fragmentation: Ambiguous peaks due to in-source decay. Employ HRMS (Orbitrap) with <1 ppm mass error.

- X-ray vs. DFT Geometry: If crystallographic data conflicts with computational models (e.g., dihedral angles), re-optimize DFT parameters (B3LYP/6-311+G**) .

Advanced Question: What strategies mitigate decomposition of the cyclopropyl group under acidic/basic conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.